Thromboxane A3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thromboxane A3 is a biologically active metabolite of eicosapentaenoic acid, a type of omega-3 fatty acidThis compound is known for its role in modulating platelet function and vascular tone, making it significant in cardiovascular health .

準備方法

Synthetic Routes and Reaction Conditions: Thromboxane A3 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process involves the conversion of eicosapentaenoic acid to prostaglandin H3, which is then transformed into this compound by thromboxane synthase . The reaction conditions typically involve the presence of specific enzymes and cofactors that facilitate these conversions.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its highly unstable nature. Instead, it is usually studied in laboratory settings where controlled conditions can be maintained to prevent its rapid degradation. The production involves the use of purified enzymes and substrates to ensure the efficient conversion of eicosapentaenoic acid to this compound .

化学反応の分析

Types of Reactions: Thromboxane A3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Due to its unstable nature, it rapidly hydrolyzes to form thromboxane B3, which is a biologically inactive metabolite .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include specific enzymes like thromboxane synthase and cofactors that facilitate the conversion processes. The conditions typically involve maintaining a controlled environment to prevent the rapid degradation of this compound .

Major Products Formed: The major product formed from the hydrolysis of this compound is thromboxane B3. This conversion is significant as thromboxane B3 is biologically inactive and serves as a marker for the presence of this compound in biological systems .

科学的研究の応用

Thromboxane A3 has several scientific research applications, particularly in the fields of cardiovascular health and inflammation. It is studied for its role in modulating platelet aggregation and vascular tone, which are critical factors in cardiovascular diseases. Additionally, this compound is investigated for its potential anti-inflammatory properties, making it relevant in the study of inflammatory diseases .

作用機序

Thromboxane A3 exerts its effects by binding to thromboxane receptors on the surface of platelets and vascular smooth muscle cells. This binding leads to the activation of signaling pathways that promote platelet aggregation and vasoconstriction. The molecular targets involved include the thromboxane receptor and various G-protein coupled receptors that mediate the downstream effects .

類似化合物との比較

Similar Compounds: Thromboxane A3 is similar to other thromboxanes such as thromboxane A2 and thromboxane B2. These compounds share structural similarities and are derived from different fatty acids. Thromboxane A2, for instance, is derived from arachidonic acid and is known for its potent pro-aggregatory and vasoconstrictive properties .

Uniqueness: What sets this compound apart from its counterparts is its relatively less potent effect on platelet aggregation and vasoconstriction. This difference is attributed to its origin from eicosapentaenoic acid, which is known for its anti-inflammatory and cardioprotective properties. As a result, this compound is considered to have a more balanced role in modulating cardiovascular functions compared to thromboxane A2 .

特性

CAS番号 |

60114-68-3 |

|---|---|

分子式 |

C20H30O5 |

分子量 |

350.4 g/mol |

IUPAC名 |

(Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h3-4,6-7,12-13,15-18,20-21H,2,5,8-11,14H2,1H3,(H,22,23)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |

InChIキー |

NMZKLLJQNNTBRJ-GIGDAOFJSA-N |

SMILES |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

異性体SMILES |

CC/C=C/C[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O |

正規SMILES |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

同義語 |

thromboxane A3 TXA3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

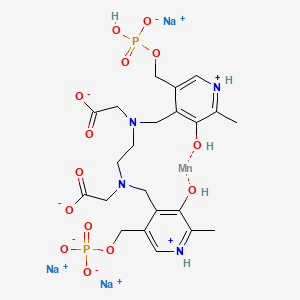

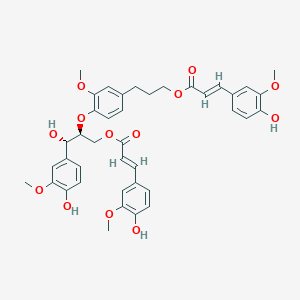

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1232705.png)

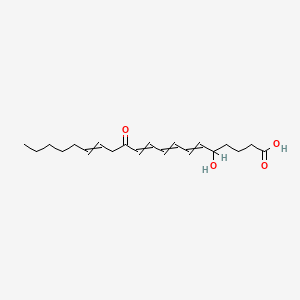

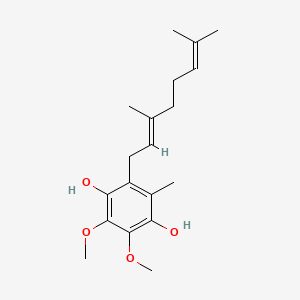

![(1R,9R,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1232708.png)

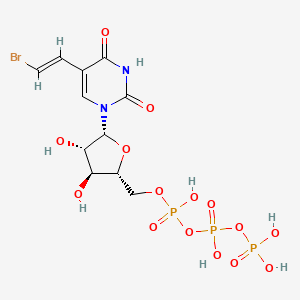

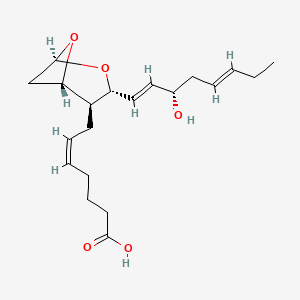

![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1232709.png)

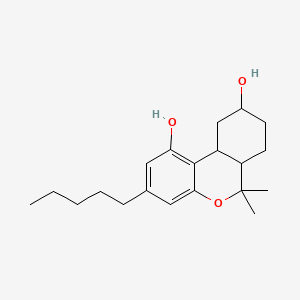

![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)